molecular formula C7H14N2O2 B1282053 N-[2-(morpholin-4-yl)ethyl]formamide CAS No. 78375-50-5

N-[2-(morpholin-4-yl)ethyl]formamide

Cat. No.: B1282053
CAS No.: 78375-50-5
M. Wt: 158.2 g/mol
InChI Key: MMVGWKHDLPGACU-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]formamide is a chemical compound with the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.2 g/mol . It is characterized by the presence of a morpholine ring attached to an ethyl chain, which is further connected to a formamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]formamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

“N-[2-(morpholin-4-yl)ethyl]formamide” is considered hazardous. It may cause respiratory irritation, and it is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(morpholin-4-yl)ethyl]formamide can be synthesized through several methods. One common method involves the reaction of ethyl formate with morpholine under heating conditions. The reaction typically takes place at 60°C for 24 hours . The mixture is then cooled to room temperature, and the excess ethyl formate is evaporated. The crude product is dried under vacuum to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and duration, are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The ethyl chain or morpholine ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-[2-(morpholin-4-yl)ethyl]amine.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The morpholine ring may also contribute to the compound’s overall activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)morpholine
  • N-(2-chloroethyl)morpholine
  • N-(2-aminoethyl)morpholine

Uniqueness

N-[2-(morpholin-4-yl)ethyl]formamide is unique due to its specific combination of a morpholine ring and a formamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and interactions, providing unique opportunities for scientific exploration.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c10-7-8-1-2-9-3-5-11-6-4-9/h7H,1-6H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVGWKHDLPGACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292848
Record name N-[2-(4-Morpholinyl)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78375-50-5
Record name N-[2-(4-Morpholinyl)ethyl]formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78375-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-Morpholinyl)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formamide, N-[2-(4-morpholinyl)ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The procedure of B. V. Cheney et al. [J. Med. Chem., 28, 1853-1864 (1985)) was used. A solution of 4-(2-aminoethyl)morpholine (1.00 g, 76.8 mmol) and ethyl formate (213 mL, 2640 mmol) was refluxed overnight under an atmosphere of nitrogen. Vacuum distillation gave 11.46 g (100% yield) of a clear, colorless liquid (bp0.3 118°-120° C.). The 1H NMR spectral data were consistent with the structure of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
213 mL
Type
reactant
Reaction Step One
Yield
100%

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